molecular formula C6H13ClN2O2S B13475341 rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride

rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride

Cat. No.: B13475341
M. Wt: 212.70 g/mol
InChI Key: FOBIWYKEZPSPGE-IBTYICNHSA-N
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Description

rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride: is a heterocyclic compound that belongs to the thiazine class. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-e][1,2]thiazine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of an oxidizing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Solvent: Polar solvents such as acetonitrile or dimethylformamide

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of the thiazine ring using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Polar solvents like acetonitrile, dimethylformamide

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes: Inhibiting or modulating their activity

    Interacting with cellular receptors: Affecting signal transduction pathways

    Disrupting cellular processes: Such as DNA replication or protein synthesis

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,7aS)-1-(2-methylpentanoyl)-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
  • Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
  • rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride

Uniqueness

rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H13ClN2O2S

Molecular Weight

212.70 g/mol

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-e]thiazine 1,1-dioxide;hydrochloride

InChI

InChI=1S/C6H12N2O2S.ClH/c9-11(10)6-4-7-3-5(6)1-2-8-11;/h5-8H,1-4H2;1H/t5-,6+;/m1./s1

InChI Key

FOBIWYKEZPSPGE-IBTYICNHSA-N

Isomeric SMILES

C1CNS(=O)(=O)[C@@H]2[C@H]1CNC2.Cl

Canonical SMILES

C1CNS(=O)(=O)C2C1CNC2.Cl

Origin of Product

United States

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